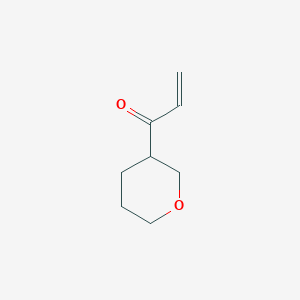

1-(Oxan-3-yl)prop-2-en-1-one

Description

Contextualization within Alpha,Beta-Unsaturated Ketones and Heterocyclic Systems

1-(Oxan-3-yl)prop-2-en-1-one is structurally characterized by two key features: an α,β-unsaturated ketone and a saturated heterocyclic oxane ring. The α,β-unsaturated ketone, also known as an enone, is an organic compound containing an alkene conjugated to a ketone. researchgate.net This conjugation results in a delocalized π-system that influences the molecule's reactivity, making it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in a process known as conjugate or Michael addition. masterorganicchemistry.com

The oxane moiety is a six-membered heterocyclic ether, also known as tetrahydropyran (B127337). chemspider.com The presence of the oxygen atom in the ring introduces polarity and the potential for hydrogen bonding, which can influence the compound's physical properties, such as solubility and boiling point. The attachment of this heterocyclic system at the 3-position of the oxane ring to the carbonyl group of the propenone unit creates a unique stereochemical and electronic environment that could impart novel properties compared to simpler acyclic or carbocyclic analogues.

Significance of Oxane-Substituted Enones in Contemporary Chemical Research

While specific research on this compound is not available, the broader class of oxane-substituted enones holds potential significance in several areas of chemical research. The oxane ring is a common structural motif in many natural products and biologically active molecules, including some sugars and polyether antibiotics. wikipedia.org Its incorporation into a molecule can enhance bioavailability and modulate biological activity.

Enones, particularly α,β-unsaturated ketones, are recognized as important intermediates in organic synthesis and are found in a variety of biologically active compounds. nih.govnih.gov They can serve as Michael acceptors, reacting with biological nucleophiles like cysteine residues in proteins. nih.gov This reactivity is the basis for the mechanism of action of several therapeutic agents. The combination of the oxane ring and the enone functionality in a single molecule could therefore lead to the development of novel compounds with interesting pharmacological profiles.

Overview of Academic Research Trajectories for the Compound Class

Given the absence of direct research, the academic research trajectories for this compound class can be inferred from studies on related structures. Research on novel α,β-unsaturated ketones often focuses on their synthesis and evaluation as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.netnih.gov For instance, various diarylprop-2-en-1-one analogues have been synthesized and investigated for their potential as anticancer candidates. nih.gov

A potential research avenue for this compound would involve its synthesis, likely through an aldol (B89426) condensation of a suitable oxane-3-carboxaldehyde with a ketone, followed by dehydration. Subsequent research would likely explore its reactivity, particularly in Michael addition reactions with various nucleophiles. masterorganicchemistry.com Furthermore, its biological activity could be screened across a panel of assays to identify any potential therapeutic applications. The development of synthetic methods for related heterocyclic compounds remains an active area of research. rsc.orgmdpi.com

Direct Synthetic Approaches to Enones with Cyclic Ether Moieties

Direct approaches to enones bearing cyclic ether functionalities often provide the most atom-economical routes. These methods typically involve the formation of the α,β-unsaturated system from a precursor already containing the oxane ring.

Condensation Reactions in Alpha,Beta-Unsaturated Carbonyl Formation

Aldol condensation is a classical and widely used method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org The reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the enone. wikipedia.orglibretexts.org

In the context of synthesizing this compound, this would involve the reaction of oxan-3-one with a suitable two-carbon component. The Claisen-Schmidt condensation, a variation of the aldol condensation, is particularly relevant and involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.orglibretexts.org

Table 1: Key Features of Aldol-Type Condensation Reactions

| Feature | Description |

| Reactants | An enolizable ketone or aldehyde and a carbonyl compound. |

| Catalysts | Typically strong bases (e.g., hydroxides, alkoxides) or acids. |

| Intermediate | A β-hydroxy carbonyl compound (aldol adduct). |

| Product | An α,β-unsaturated carbonyl compound (enone). |

| Key Transformation | Formation of a new carbon-carbon bond and subsequent dehydration. |

The success of these reactions often depends on the careful control of reaction conditions to favor the desired crossed-condensation product and subsequent dehydration.

Olefination Strategies (e.g., Wittig-Type Reactions) for Propenone Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com For the synthesis of a propenone derivative, an acyl-substituted ylide would be required to react with a suitable carbonyl compound.

The general steps for preparing a Wittig reagent involve the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base to generate the ylide. libretexts.org Stabilized ylides, which contain an electron-withdrawing group, are generally less reactive than non-stabilized ylides and tend to produce (E)-alkenes. organic-chemistry.org

Table 2: Overview of the Wittig Reaction for Enone Synthesis

| Step | Description |

| Ylide Formation | Reaction of triphenylphosphine with an α-halo ketone followed by deprotonation with a base. |

| Reactants | An aldehyde or ketone and a phosphonium ylide. |

| Intermediate | A betaine and/or an oxaphosphetane. organic-chemistry.org |

| Product | An alkene and triphenylphosphine oxide. |

| Application | Formation of the propenone double bond. |

The choice of base and reaction conditions can influence the stereochemical outcome of the reaction. organic-chemistry.org

Oxidative Dehydrogenation Techniques for Carbonyl Compounds

Oxidative dehydrogenation provides a direct method to introduce α,β-unsaturation into a saturated ketone. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized substrates and often utilizes oxidizing agents to remove two hydrogen atoms.

Palladium-catalyzed aerobic dehydrogenation has emerged as a particularly effective method for the synthesis of cyclic enones. nih.gov This technique employs a palladium catalyst, often in the presence of an oxidant like molecular oxygen, to selectively dehydrogenate cyclic ketones. nih.govnih.gov The reaction is believed to proceed through the formation of a palladium(II)-enolate intermediate, followed by β-hydride elimination to afford the enone product. nih.gov

Other methods for the α,β-dehydrogenation of ketones include the use of stoichiometric hypervalent iodine oxidants, such as 2-iodoxybenzoic acid (IBX). nih.gov These methods are known for their generality and practical ease of application. nih.gov

Multi-Step Synthetic Pathways Incorporating the Oxane Ring System

Multi-step syntheses offer greater flexibility in the construction of complex molecules by allowing for the sequential introduction of different functional groups and structural motifs. vapourtec.comdurham.ac.uk This approach can be advantageous when direct methods are not feasible or result in low yields or poor selectivity.

Strategic Construction of the Carbonyl-Containing Alkenyl Chain

In a multi-step approach, the carbonyl-containing alkenyl chain can be constructed prior to its attachment to the oxane ring. This can be achieved through various synthetic transformations. For instance, an organometallic reagent could be added to an α,β-unsaturated aldehyde or acid derivative. Subsequent oxidation would then furnish the desired enone fragment.

Another strategy involves the use of coupling reactions, such as the Heck or Stille coupling, to form the carbon-carbon bond of the propenone system. These reactions typically involve the palladium-catalyzed coupling of an organohalide with an alkene or an organotin reagent, respectively.

Installation of the Oxan-3-yl Moiety

The final step in such a multi-step sequence would be the installation of the oxan-3-yl moiety. This could be accomplished through a nucleophilic addition of an organometallic reagent derived from oxane to an appropriate electrophilic partner containing the propenone fragment. For example, a Grignard or organolithium reagent prepared from a 3-halooxane could be added to an α,β-unsaturated aldehyde. Subsequent oxidation of the resulting allylic alcohol would yield the target enone.

Alternatively, a cyclic ether can be formed through an intramolecular Williamson ether synthesis, where an alkoxide and a halide within the same molecule react to form the ring. youtube.com This strategy could be employed to construct the oxane ring onto a pre-existing acyclic precursor already containing the propenone functionality.

An exploration of the synthetic approaches for this compound reveals a landscape rich with modern catalytic and stereoselective methodologies. While literature specifically detailing the synthesis of this exact compound is sparse, the core structure, an oxane ring bearing an enone substituent at the C3 position, can be constructed through a variety of established and cutting-edge reactions. This article delves into the synthetic strategies applicable to this class of molecules, focusing on cyclization reactions, catalytic transformations for efficiency, and methods for controlling stereochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(oxan-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7H,1,3-6H2 |

InChI Key |

HXHBCWBCBNCHEV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1CCCOC1 |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 1 Oxan 3 Yl Prop 2 En 1 One Derivatives

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

Nucleophilic additions to α,β-unsaturated systems like 1-(Oxan-3-yl)prop-2-en-1-one can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. The pathway taken is largely determined by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition.

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. numberanalytics.comcopernicus.org For this compound, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon, making it susceptible to attack. nih.gov This reaction is highly valuable for constructing more complex molecules by forming a new carbon-carbon or carbon-heteroatom bond at the β-position. nih.gov

The reaction mechanism begins with the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated, typically by the solvent or during an acidic workup, to yield the final 1,4-adduct. nih.gov A wide variety of nucleophiles can act as Michael donors, including enolates derived from ketones and esters, organocuprates, amines, thiols, and certain phosphorus-based nucleophiles. rsc.orgmdpi.com The oxane moiety can play a role in the diastereoselectivity of the addition, particularly when chiral catalysts or auxiliaries are employed.

Due to a lack of specific published data for this compound, the following table presents illustrative examples of Michael additions on analogous α,β-unsaturated ketones.

Table 1: Illustrative Michael Addition Reactions on α,β-Unsaturated Ketones

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product |

| Cyclohex-2-en-1-one | Diethyl malonate | NaOEt, EtOH | Diethyl 2-(3-oxocyclohexyl)malonate |

| Chalcone (B49325) | Acetophenone | Jørgensen-Hayashi catalyst, MeOH | 1,3,5-Triphenyl-5-oxopentan-1-one |

| Methyl vinyl ketone | 2-Nitropropane | Base | 4-Methyl-4-nitropentan-2-one |

| 2-Cyclopenten-1-one | Thiophenol | Et3N, CH2Cl2 | 3-(Phenylthio)cyclopentan-1-one |

The reaction of organometallic reagents with this compound showcases the competition between 1,2- and 1,4-addition pathways. The choice of the metal in the organometallic reagent is critical in determining the regioselectivity of the attack.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. nih.govyoutube.com The reaction with this compound would be expected to deliver an alkyl group to the β-carbon, forming a lithium enolate intermediate which is then protonated upon workup. wikipedia.org This method is highly effective for forming carbon-carbon bonds at the β-position.

Grignard and Organolithium Reagents: In contrast, Grignard reagents (RMgX) and organolithium reagents (RLi) are considered "hard" nucleophiles. They typically favor direct 1,2-addition to the carbonyl carbon. youtube.com This reaction would transform the ketone into a tertiary allylic alcohol. libretexts.org However, the regioselectivity can be influenced by steric hindrance around the carbonyl group and the presence of coordinating atoms, such as the ether oxygen in the oxane ring.

The following table illustrates the expected differential reactivity of organometallic reagents with a generic α,β-unsaturated ketone, which is applicable to this compound.

Table 2: Regioselectivity of Organometallic Additions to α,β-Unsaturated Ketones

| Substrate | Reagent | Expected Major Product (after workup) | Addition Type |

| Cyclohex-2-en-1-one | (CH₃)₂CuLi | 3-Methylcyclohexan-1-one | 1,4-Addition |

| Cyclohex-2-en-1-one | CH₃MgBr | 1-Methylcyclohex-2-en-1-ol | 1,2-Addition |

| Cyclohex-2-en-1-one | CH₃Li | 1-Methylcyclohex-2-en-1-ol | 1,2-Addition |

Cycloaddition Reactions and Pericyclic Processes

The carbon-carbon double bond in this compound can participate as a 2π-electron component in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic ring systems with high stereocontrol.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a double or triple bond, known as the dienophile. wikipedia.orgsigmaaldrich.com In this context, this compound acts as the dienophile. The electron-withdrawing nature of the adjacent carbonyl group activates the double bond, making it a good dienophile for reactions with electron-rich dienes. mdpi.combyjus.com The reaction proceeds in a concerted fashion, forming a six-membered ring with a high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. Lewis acid catalysis is often employed to increase the reaction rate and enhance regioselectivity and stereoselectivity. wikipedia.org

A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. numberanalytics.comsigmaaldrich.combyjus.com For instance, using this compound as the dienophile with a diene containing a heteroatom, or using the carbonyl group itself as the 2π component (an oxo-Diels-Alder reaction), can lead to the formation of various heterocyclic adducts. byjus.com

Table 3: Representative Diels-Alder Reactions with α,β-Unsaturated Ketones as Dienophiles

| Diene | Dienophile | Conditions | Product |

| 1,3-Butadiene | Methyl vinyl ketone | Heat, 150 °C | 4-Acetyl-1-cyclohexene |

| Cyclopentadiene | Acrolein | Room Temp. | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (endo favored) |

| Danishefsky's diene | Methyl vinyl ketone | Heat | 4-Methoxy-2-methyl-2-cyclohexen-1-one (after hydrolysis) |

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. numberanalytics.combyjus.com The reaction occurs between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (a 2π-electron system). The activated double bond of this compound makes it an excellent dipolarophile.

Common 1,3-dipoles include:

Nitrile oxides (R-C≡N⁺-O⁻): React to form isoxazolines.

Azides (R-N=N⁺=N⁻): React to form triazolines.

Nitrones (R₂C=N⁺(R)-O⁻): React to form isoxazolidines.

These reactions are typically concerted and proceed with high regioselectivity and stereospecificity, providing a direct route to complex heterocyclic frameworks that are prevalent in medicinal chemistry. nih.gov

Table 4: Illustrative 1,3-Dipolar Cycloadditions with Alkenes

| 1,3-Dipole | Dipolarophile | Product Type |

| Benzonitrile oxide | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole |

| Phenyl azide | Norbornene | Phenyltriazoline adduct |

| C-Phenyl-N-methylnitrone | Ethyl acrylate | Ethyl 2-methyl-3-phenylisoxazolidine-5-carboxylate |

Oxidation and Reduction Chemistry of the Molecular Framework

The two key reactive sites in this compound—the carbon-carbon double bond and the carbonyl group—can be selectively modified through oxidation and reduction reactions.

Reduction:

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction typically occurs via a 1,2-addition mechanism, leaving the C=C double bond intact, to form 1-(oxan-3-yl)prop-2-en-1-ol.

Reduction of the C=C Double Bond: The alkene can be selectively reduced, for example, through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This would saturate the double bond to yield 1-(oxan-3-yl)propan-1-one.

Complete Reduction: Using more forceful conditions, such as high-pressure hydrogenation or a combination of reducing agents, it is possible to reduce both the alkene and the ketone to afford 1-(oxan-3-yl)propan-1-ol.

Oxidation:

Epoxidation: The electron-deficient C=C double bond can be epoxidized. The Weitz-Scheffer epoxidation, using a hydroperoxide under basic conditions (e.g., H₂O₂/NaOH), is a classic method for epoxidizing α,β-unsaturated ketones. nih.gov This would yield an oxiranyl-oxan-ketone.

Dihydroxylation: The double bond can undergo dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to form a diol.

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, leading to the formation of an aldehyde or carboxylic acid derivative at the β-position.

Oxidative Rearrangement: In some cases, α,β-unsaturated ketones can undergo oxidative rearrangement in the presence of reagents like iodine and an oxidant to form 1,2-diketones. acs.org

Table 5: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Expected Product |

| Ketone Reduction | NaBH₄, MeOH | C=O | 1-(Oxan-3-yl)prop-2-en-1-ol |

| Alkene Reduction | H₂, Pd/C | C=C | 1-(Oxan-3-yl)propan-1-one |

| Epoxidation | H₂O₂, NaOH | C=C | 1-(3-(Oxan-3-yl)oxiran-2-yl)ethan-1-one |

| Dihydroxylation | OsO₄, NMO | C=C | 1-(Oxan-3-yl)-2,3-dihydroxypropan-1-one |

Electrophilic and Radical Reaction Pathways

The polarized nature of the enone system in this compound makes the β-carbon an electrophilic center, susceptible to conjugate addition by a wide array of nucleophiles in what is known as the Michael addition. pressbooks.publibretexts.org

Michael Addition Reactions:

Organocuprates, or Gilman reagents, are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated ketones. pressbooks.publibretexts.orgmasterorganicchemistry.com This reaction proceeds with high chemoselectivity for conjugate addition over direct addition to the carbonyl group. Other nucleophiles such as amines, thiols, and stabilized carbanions (e.g., from malonic esters) also readily participate in Michael additions with this type of substrate.

Representative Michael Donors for Conjugate Addition:

| Nucleophile (Michael Donor) | Reagent Example | Product after Protonation |

| Organocuprate | (CH3)2CuLi | 1-(Oxan-3-yl)-3-methylpropan-1-one |

| Thiolate | PhSH, Et3N | 1-(Oxan-3-yl)-3-(phenylthio)propan-1-one |

| Amine | Piperidine | 1-(Oxan-3-yl)-3-(piperidin-1-yl)propan-1-one |

| Enolate | Diethyl malonate, NaOEt | Diethyl 2-(3-oxo-3-(oxan-3-yl)propyl)malonate |

Radical Reactions:

Radical additions to α,β-unsaturated ketones provide an alternative to traditional nucleophilic conjugate additions. For instance, the conjugate addition of alkyl radicals can be achieved. One method involves the use of trialkylboranes in the presence of a radical initiator, such as oxygen, to generate alkyl radicals that add to the β-position of the enone. youtube.com Another approach utilizes a titanium(III)-catalyzed reductive coupling, where an allylic radical generated from the enone adds to another activated alkene. rsc.org

Rearrangement Pathways and Mechanistic Elucidation

The structural framework of this compound and its derivatives can be predisposed to undergo various rearrangement reactions, leading to the formation of more complex molecular architectures.

Nazarov Cyclization:

A derivative of this compound, specifically a divinyl ketone, could undergo a Nazarov cyclization to form a cyclopentenone. acs.orgwikipedia.orgorganic-chemistry.orgthieme.dethermofisher.com For example, if the oxane ring were to bear a vinyl substituent at the 4-position, the resulting divinyl ketone could cyclize under acidic conditions. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.org The presence of the ether oxygen in the oxane ring could influence the stability of the cationic intermediate and thus affect the reaction's facility and regioselectivity. The use of strong Brønsted or Lewis acids is typical, and recent developments have focused on catalytic and asymmetric variants. acs.orgorganic-chemistry.org

Paternò-Büchi Reaction and Subsequent Rearrangements:

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, could in principle occur intramolecularly if an alkene moiety were suitably positioned on the oxane ring, or intermolecularly with another alkene. nih.govchemrxiv.orgacs.orgchemrxiv.orgmendeley.com More relevant to the parent compound is the reaction of the enone double bond with an external carbonyl compound. The resulting oxetane (B1205548) can be thermally or photochemically labile and may undergo rearrangement reactions. The mechanism often involves the formation of a biradical intermediate, and the regiochemical and stereochemical outcomes are influenced by the stability of these intermediates. nih.gov Mechanistic studies often employ techniques like time-resolved spectroscopy to probe the transient species involved. acs.org

Computational and Theoretical Investigations of 1 Oxan 3 Yl Prop 2 En 1 One

Electronic Structure and Reactivity Descriptors4.2.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) 4.2.2. Molecular Electrostatic Potential (MEP) Mapping 4.2.3. Natural Bond Orbital (NBO) Analysis

Despite a thorough search for data pertaining to 1-(Oxan-3-yl)prop-2-en-1-one, no specific experimental or computational results for its optimized geometry, conformational preferences, frontier molecular orbitals, electrostatic potential, or natural bond orbital characteristics could be located.

General Context from Related Studies

While direct data is unavailable, the methodologies outlined are standard in the computational investigation of organic molecules. For context:

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization, providing insights into the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.net For similar α,β-unsaturated ketone systems (chalcones), DFT calculations, often using the B3LYP functional, have been employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

Conformational analysis of six-membered rings like oxane is crucial as they typically exist in chair, boat, or twist-boat conformations. researchgate.netnih.gov The substitution pattern significantly influences the preferred conformation. For instance, studies on related tetrahydropyran (B127337) systems investigate the energetic favorability of axial versus equatorial substituent positions. nih.gov The conformation of the enone system relative to the oxane ring would also be a key area of investigation.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. mdpi.com It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues to how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule, providing a detailed picture of the electronic delocalization. researchgate.net

Without dedicated research on this compound, it is not possible to present specific data tables or detailed findings for these computational investigations. The synthesis and subsequent computational analysis of this compound would be required to generate the specific information requested.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For a molecule like this compound, which features an α,β-unsaturated ketone, several reaction types could be explored. These include, but are not limited to, Michael additions, Diels-Alder reactions, and various reduction or oxidation processes.

Density Functional Theory (DFT) is a common method to map the potential energy surface of a reaction. This would involve locating the structures of reactants, products, and any intermediates or transition states. By calculating the energies of these species, a reaction profile can be constructed, providing insight into the reaction's feasibility and kinetics. For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via a 1,2- or a 1,4-conjugate addition.

Investigation of Non-Linear Optical (NLO) Properties via Quantum Chemistry

Molecules with extended π-systems, such as the enone moiety in this compound, can exhibit non-linear optical (NLO) properties. Quantum chemical calculations can predict these properties, which are of interest for applications in optoelectronics and photonics.

The key NLO parameters, such as the first hyperpolarizability (β), can be calculated using methods like DFT or ab initio calculations (e.g., Møller-Plesset perturbation theory). These calculations would involve optimizing the geometry of the molecule and then computing its response to an external electric field. The magnitude of the calculated hyperpolarizability would indicate the NLO potential of the compound.

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

The oxane ring in this compound can adopt various conformations, such as chair and boat forms. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule.

An MD simulation would involve defining a force field for the molecule and then simulating its motion over time. By analyzing the trajectory of the simulation, the preferred conformations and the energy barriers between them can be determined. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors or catalysts.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Oxane Substituted Propenones

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. acs.org For a molecule with the complexity of 1-(Oxan-3-yl)prop-2-en-1-one, which contains multiple chiral centers and complex spin systems, a combination of one-dimensional and multi-dimensional NMR experiments is essential. acs.orgnih.gov

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships within the molecule. nih.govresearchgate.net

COSY (COrrelation SpectroscopY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the proton-proton correlations within the oxane ring, helping to trace the sequence of CH₂ and CH groups, as well as the couplings within the prop-2-en-1-one side chain between the vinyl protons. sdsu.eduuvic.ca

TOCSY (TOtal Correlation SpectroscopY): TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems of coupled protons. youtube.com In this molecule, a TOCSY experiment could identify all the protons belonging to the oxane ring in a single cross-peak, distinguishing them from the isolated spin system of the propenone group. youtube.comuio.no

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH coupling). columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu This is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the protons on the propenone side chain to the carbonyl carbon, and crucially, from the H-3 proton of the oxane ring to the carbonyl carbon of the propenone moiety, confirming the attachment point of the side chain. researchgate.netepfl.ch

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. uio.nocolumbia.edu This information is critical for determining the stereochemistry. For this compound, NOESY or ROESY can establish the relative orientation (axial or equatorial) of the propenone substituent on the oxane ring by observing correlations between the H-3 proton and other protons on the ring (e.g., H-5 or H-2). youtube.comcolumbia.edu

| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY/ROESY Correlations |

|---|---|---|---|---|

| C=O | ~198.0 | - | H-3, H-α, H-β | - |

| C-α | ~129.0 | ~6.4 (dd) | C=O, C-β | H-β (cis), H-β (trans), H-3 |

| C-β | ~135.0 | ~5.9 (dd), ~6.2 (dd) | C=O, C-α | H-α |

| C-2 | ~68.0 | ~3.5-3.8 (m) | C-3, C-4, C-6 | H-3, H-4, H-6 |

| C-3 | ~45.0 | ~3.0-3.3 (m) | C=O, C-2, C-4, C-5 | H-α, H-2, H-4, H-5 |

| C-4 | ~30.0 | ~1.6-1.9 (m) | C-2, C-3, C-5, C-6 | H-2, H-3, H-5, H-6 |

| C-5 | ~67.0 | ~3.4-3.7 (m) | C-3, C-4, C-6 | H-3, H-4, H-6 |

| C-6 | ~62.0 | ~3.9-4.2 (m) | C-2, C-4, C-5 | H-2, H-4, H-5 |

The synthesis of deuterated analogues of this compound can be a powerful strategy to simplify complex ¹H NMR spectra and confirm signal assignments. nih.gov By selectively replacing specific protons with deuterium, the corresponding signals disappear from the ¹H NMR spectrum, and the coupling patterns of neighboring protons are simplified. sigmaaldrich.com For example, deuterating the C-4 position of the oxane ring would help to unambiguously assign the signals of H-3 and H-5 and interpret their coupling constants more accurately.

Furthermore, the choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding or with labile protons like -OH or -NH. researchgate.net While this compound lacks labile protons, solvent-induced shifts can still be used to resolve overlapping signals in crowded regions of the spectrum. researchgate.netstudymind.co.uk

For molecules with many overlapping multiplets, such as the aliphatic protons in the oxane ring, pure shift NMR techniques are invaluable. manchester.ac.uk These methods suppress the effect of homonuclear J-coupling, causing multiplets to collapse into singlets. columbia.edu This results in a dramatic increase in spectral resolution, making it easier to identify individual signals and their precise chemical shifts. manchester.ac.ukcolumbia.edu

Relaxation studies, which measure the T₁ (spin-lattice) and T₂ (spin-spin) relaxation times, provide insights into the molecule's dynamic behavior in solution, such as the mobility of the oxane ring and the propenone side chain. researchgate.netacs.org Differences in relaxation times can be used to distinguish between signals from different parts of the molecule or even between different components in a mixture. acs.orgacs.org

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. youtube.com

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the sample, causing extensive fragmentation. youtube.com The resulting mass spectrum is a unique "fingerprint" of the molecule, containing a molecular ion peak (M⁺·) and numerous fragment ion peaks. youtube.comyoutube.com While the molecular ion peak for a molecule like this compound might be weak or absent, the fragment ions provide significant structural information. libretexts.org

Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization methods. creative-proteomics.comresearchgate.net They impart less energy to the molecule during ionization, resulting in minimal fragmentation and typically showing a prominent peak for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). premierbiosoft.comspectroscopyonline.com These techniques are ideal for accurately determining the molecular weight and molecular formula (when coupled with a high-resolution mass analyzer). creative-proteomics.comfiveable.me

Under EI-MS, the fragmentation of this compound would be expected to follow pathways characteristic of cyclic ethers and ketones. uga.edunih.govyoutube.com

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom in the oxane ring is a common pathway for cyclic ethers. uga.eduresearchgate.net This can lead to the loss of small neutral molecules and the formation of stable oxonium ions.

Cleavage of the Side Chain: The bond between the oxane ring (at C-3) and the propenone group is susceptible to cleavage. This would result in fragment ions corresponding to the oxan-3-yl cation or the prop-2-en-1-one radical cation.

Acylium Ion Formation: A characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion (R-C≡O⁺). libretexts.org In this case, cleavage could produce a [CH₂=CH-C≡O]⁺ ion.

McLafferty Rearrangement: This rearrangement is common for ketones with a γ-hydrogen available for transfer. youtube.comlibretexts.org Depending on the conformation, a γ-hydrogen from the oxane ring (e.g., at C-5) could be transferred to the carbonyl oxygen, followed by cleavage of the β-bond (the C3-C(O) bond), leading to a characteristic neutral loss.

Ring Opening and Cleavage: The molecular ion can undergo ring-opening initiated by the radical cation on the ether oxygen, followed by a series of bond cleavages to produce various smaller fragments. nih.govyoutube.com

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺· | Molecular Ion (M⁺·) |

| 111 | [M - CHO]⁺ | Loss of a formyl radical |

| 97 | [M - C₂H₃O]⁺ | Loss of acetyl radical from side chain cleavage |

| 85 | [C₅H₉O]⁺ | Cleavage of the side chain, forming the oxan-3-yl cation |

| 55 | [C₃H₃O]⁺ | Acylium ion from α-cleavage at the carbonyl group ([CH₂=CH-C≡O]⁺) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Fragment from oxane ring cleavage |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental formula of a compound with high accuracy and confidence. nih.govnih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.gov This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions).

For this compound (Molecular Formula: C₈H₁₀O₂), the theoretical exact mass of its molecular ion [M]⁺ is calculated to be 138.0681 u. In a typical HRMS experiment, the sample would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. The instrument would be calibrated to ensure mass accuracy, typically below 5 ppm. The detection of an ion peak at an m/z value within this tolerance of the calculated exact mass provides strong evidence for the compound's elemental composition.

Further analysis of the isotopic pattern, particularly the relative abundance of the [M+1]⁺ peak arising from the natural abundance of ¹³C, can further corroborate the proposed formula.

Table 1: Theoretical HRMS Data for this compound and Potential Fragments

| Ion/Fragment Formula | Calculated Exact Mass (u) | Description |

|---|---|---|

| [C₈H₁₀O₂]⁺ | 138.0681 | Molecular Ion [M]⁺ |

| [C₈H₁₁O₂]⁺ | 139.0759 | Protonated Molecule [M+H]⁺ |

| [C₅H₉O]⁺ | 85.0653 | Loss of propenoyl group (C₃H₃O) from [M+H]⁺ |

| [C₃H₃O]⁺ | 55.0184 | Acryloyl cation |

Electron-Activated Dissociation (EAD) Studies

Electron-Activated Dissociation (EAD) is a relatively recent fragmentation technique in mass spectrometry that offers complementary and often more detailed structural information than traditional Collision-Induced Dissociation (CID). researchgate.netnih.gov EAD involves the interaction of ions with low-energy electrons, leading to fragmentation through radical-driven pathways. This method is particularly advantageous for preserving labile functional groups and generating unique fragment ions that may not be observed in CID spectra. chromatographyonline.comsciex.com

For this compound, CID would likely produce fragments corresponding to the cleavage of the bond between the oxane ring and the propenone side chain. While useful, this may not provide sufficient information to precisely locate the substitution on the oxane ring or to differentiate it from other isomers.

EAD, in contrast, can induce cleavages within the oxane ring itself without the complete loss of the side chain. sciex.comsciex.com This results in a richer fragmentation spectrum, providing diagnostic ions that can pinpoint the attachment point of the propenone group. The ability of EAD to generate a more complete fragmentation map is crucial for the unambiguous structural elucidation of complex molecules and for distinguishing between closely related isomers. nih.gov The spectra acquired using EAD often contain much richer fragmentation patterns with unique spectral features compared to CID. sciex.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. researchgate.net These techniques probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ketone. Due to conjugation with the C=C double bond, this peak is expected in the range of 1660-1685 cm⁻¹. Other key absorptions include the C=C stretch of the alkene group, the C-O-C ether stretch within the oxane ring, and various C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C=C double bond, being relatively symmetric, would be expected to show a strong Raman scattering band. The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Alkene (=C-H) | 3010 - 3100 | Medium | Medium |

| C-H Stretch | Alkane (ring C-H) | 2850 - 2960 | Medium-Strong | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | 1660 - 1685 | Strong | Medium |

| C=C Stretch | Alkene | 1610 - 1650 | Medium-Weak | Strong |

| C-H Bend | Methylene (B1212753) (ring CH₂) | 1445 - 1475 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. nih.gov

For this compound, obtaining a suitable single crystal would be the first critical step. If successful, X-ray analysis would provide unambiguous proof of its structure, confirming:

The exact connectivity of all atoms.

The precise location of the propenone substituent on the oxane ring (position 3).

The conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The planarity of the α,β-unsaturated ketone system.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, in the crystal lattice.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density (Dx) | g/cm³ |

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a range of separation techniques essential for both the isolation (purification) and analysis (purity assessment) of chemical compounds. The choice of method depends on the compound's properties, such as polarity, volatility, and thermal stability.

Purification: For a moderately polar compound like this compound, flash column chromatography is the standard method for purification on a preparative scale. A silica (B1680970) gel stationary phase would be used with a mobile phase gradient of non-polar and polar solvents (e.g., a hexane/ethyl acetate (B1210297) system), allowing for the separation of the desired product from starting materials, byproducts, and other impurities.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection using a UV-Vis detector, set to the λ_max of the conjugated propenone system, would produce a chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. A capillary column with a non-polar or mid-polarity stationary phase would be employed. When coupled with a Mass Spectrometer (GC-MS), this method provides both retention time and mass spectral data, confirming the identity and purity of the eluted peak.

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|---|

| Flash Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate Gradient | N/A (fractions collected) |

| HPLC | Purity Assessment | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV-Vis |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl Acetate |

| Water |

| Acetonitrile |

| Methanol |

Strategic Applications and Role in Complex Molecule Synthesis

1-(Oxan-3-yl)prop-2-en-1-one as a Building Block for Heterocyclic Scaffolds

The inherent reactivity of the α,β-unsaturated ketone system in this compound makes it an excellent precursor for the synthesis of various heterocyclic structures. Enaminones, which are structurally related to this compound, are well-established as versatile building blocks in heterocyclic synthesis. researchgate.netrsc.org They can react with a variety of reagents to form substituted pyran-2-ones and pyridin-2(1H)-ones. researchgate.netrsc.org This reactivity profile suggests that this compound can similarly be employed to generate a wide array of heterocyclic systems, which are prevalent in medicinal chemistry and natural products. researchgate.net

Precursor for Fused and Spirocyclic Ring Systems

The dual functionality of this compound allows for its use in constructing more intricate molecular frameworks such as fused and spirocyclic systems. The oxane ring can act as a scaffold onto which other rings are fused or spiro-annulated. For instance, spirocyclic compounds are of significant interest in drug discovery, and methods for their synthesis are continuously being developed. nih.gov The nortropane scaffold, a key component in various biologically active alkaloids, has been incorporated into spirocyclic hybrids with 1,3-oxazinan-2-one (B31196) fragments, highlighting the potential for creating novel drug candidates. lifechemicals.com While direct examples involving this compound are not explicitly detailed in the provided results, its structure is amenable to similar synthetic strategies.

Role in the Assembly of Polycyclic Structures

The assembly of polycyclic structures is a cornerstone of complex molecule synthesis. nih.gov The reactivity of the enone moiety in this compound can be harnessed in cycloaddition reactions and tandem reaction sequences to build polycyclic frameworks. For example, the synthesis of xyloketal natural products, which possess polycyclic ketal cores, has been achieved through strategies involving ortho-quinone methide intermediates. nih.gov This type of reactivity, which capitalizes on the formation of reactive intermediates, could be adapted for this compound to access complex polycyclic systems.

Development of Molecular Probes and Chemical Tools

Molecular probes and chemical tools are essential for investigating biological processes in their native environments. mskcc.org These tools, often small molecules, are designed to interact with specific proteins or cellular components in a controlled manner. mskcc.org The development of such probes often involves the synthesis of novel chemical entities with tailored properties. mskcc.org Given its versatile chemical handles, this compound can serve as a scaffold for the synthesis of new molecular probes. For instance, by modifying the oxane ring or the propenone side chain, it is possible to introduce reporter groups (e.g., fluorophores) or reactive functionalities for target engagement. The development of activity-based and activatable chemical tools is a powerful approach in drug development and for studying disease microenvironments. illinois.edu

Intermediates in the Total Synthesis of Natural Products and Designed Molecules

The total synthesis of natural products remains a significant challenge and a driving force for the development of new synthetic methodologies. nih.gov Many natural products and medicinally important molecules contain chiral β-amino alcohol motifs. clockss.org Synthetic strategies often rely on the use of chiral building blocks to achieve high diastereoselectivity. clockss.org While not a direct precursor, the structural motifs present in this compound could be strategically modified to serve as an intermediate in the synthesis of such complex molecules. The total synthesis of natural products like Abscisic Acid showcases the intricate planning and execution required. organicchemistrydata.org The chalcone (B49325) framework (1,3-diphenyl-2-propen-1-one), which is structurally analogous to the enone part of the title compound, serves as a precursor for pyrazoline derivatives with anti-inflammatory properties, demonstrating the utility of this class of compounds in medicinal chemistry. nih.gov

Contribution to Lead-Oriented Synthesis and Fragment-Based Design

Lead-oriented synthesis and fragment-based drug design (FBDD) are modern approaches aimed at improving the efficiency of the drug discovery process. mappingignorance.orgnih.gov FBDD, in particular, utilizes small, low-molecular-weight fragments that bind to a biological target with low affinity. nih.gov These fragments are then "grown" or combined to create more potent lead compounds. nih.gov The molecular weight and structural simplicity of this compound make it an attractive fragment for FBDD campaigns. Its oxane ring provides a three-dimensional scaffold that can be explored for interactions within a protein binding pocket. The concept of "lead-like space" emphasizes the synthesis of smaller molecules with room for optimization, a principle that aligns well with the use of fragments like this compound. mappingignorance.org

Applications in Material Science Precursor Development

The development of new materials with tailored properties is a rapidly advancing field. Heterocyclic compounds, particularly those based on oxadiazole, have been used as building blocks for controlling material properties. osti.gov For example, oxadiazole-based heterocycles have been designed and synthesized to create melt-castable energetic materials with specific melting points and thermal stability. osti.gov The reactive nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The enone functionality can participate in polymerization reactions, while the oxane ring can influence the physical properties of the resulting material, such as its thermal stability and solubility.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of new catalytic systems is a cornerstone of modern organic chemistry, aiming to provide more direct and atom-economical routes to target molecules. For the synthesis of 1-(Oxan-3-yl)prop-2-en-1-one, research is anticipated to move beyond traditional methods towards more sophisticated catalytic approaches.

One promising area is the use of organocatalysis . Chiral amines or phosphoric acids could be employed to catalyze the aldol (B89426) condensation between an appropriate oxane-derived aldehyde and a formaldehyde (B43269) equivalent, or a related Mannich-type reaction, to construct the α,β-unsaturated ketone moiety with high stereocontrol.

Another avenue lies in transition-metal catalysis . For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, could be envisioned where a 3-vinyloxane derivative is coupled with a suitable acylating agent. Furthermore, ruthenium-based catalysts for olefin metathesis could offer a novel disconnection approach to the target enone.

| Catalytic System | Potential Reaction | Key Advantages |

| Organocatalysis | Asymmetric Aldol Condensation | Metal-free, high enantioselectivity, mild reaction conditions |

| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling | Broad substrate scope, high functional group tolerance |

| Metathesis | Ruthenium-catalyzed olefin metathesis | Novel bond formations, access to complex structures |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. These powerful computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes and reaction outcomes.

Furthermore, reaction prediction models can be utilized to optimize reaction conditions. By training on relevant reaction data, these models can predict the yield and selectivity of a given transformation under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments required for optimization.

Development of Advanced Spectroscopic Methodologies for In Situ and Real-Time Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ and real-time monitoring of chemical reactions are becoming increasingly important.

For the synthesis of this compound, techniques such as Process Analytical Technology (PAT) , incorporating methods like ReactIR (in-situ FTIR) and Raman spectroscopy, could be implemented. These methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters and ensuring consistent product quality.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ analysis. Flow NMR and stop-flow NMR techniques can provide detailed mechanistic insights into the formation of the oxane-enone structure, helping to identify transient intermediates and elucidate the catalytic cycle.

Expansion of Reactivity Profiles for Accessing Novel Chemical Space

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research will likely focus on exploring its reactivity to access novel chemical structures.

Key areas of investigation could include:

Conjugate additions: The Michael addition of various nucleophiles (e.g., organocuprates, thiols, amines) to the enone system can be explored to introduce diverse substituents at the β-position.

Cycloaddition reactions: The enone can act as a dienophile in Diels-Alder reactions or as a 2π component in other cycloadditions, providing access to complex polycyclic systems.

Asymmetric catalysis: The development of catalytic enantioselective transformations of the enone, such as asymmetric epoxidation or hydrogenation, would be of significant interest for the synthesis of chiral building blocks.

Sustainable and Eco-Friendly Synthetic Methodologies for Oxane-Enone Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the production of this compound, a focus on sustainability is paramount.

Future research in this area will likely involve:

Use of renewable feedstocks: Investigating the synthesis of the oxane ring from biomass-derived starting materials.

Solvent minimization and replacement: Employing greener solvents, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions.

Energy efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce energy consumption and reaction times.

Waste reduction: Designing synthetic routes with high atom economy and minimizing the formation of byproducts.

| Green Chemistry Principle | Application to Oxane-Enone Synthesis |

| Renewable Feedstocks | Synthesis from biomass-derived precursors |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(Oxan-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Claisen-Schmidt condensation between oxan-3-yl ketone and an aldehyde. Optimal conditions include using ethanol as a solvent, NaOH or thionyl chloride as a catalyst (0.05–0.1 mol%), and refluxing at 60–80°C for 6–12 hours. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields >70% purity. Monitoring via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) ensures reaction completion .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation address the oxan ring’s electronic effects?

- Answer :

- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1665 cm⁻¹; conjugated C=C ~1600 cm⁻¹).

- NMR : ¹H NMR shows vinyl protons as doublets (δ 7.1–7.3 ppm, J = 15–16 Hz) and oxan ring protons as multiplets (δ 3.5–4.2 ppm). ¹³C NMR identifies the carbonyl carbon at δ 190–195 ppm.

- UV-Vis : π→π* transitions near 310–325 nm; oxan’s electron-donating effects may redshift λmax by 10–15 nm compared to non-oxygenated analogs .

- XRD : Resolves stereochemistry (E-configuration via C=C bond length ~1.33 Å) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and resolve discrepancies with experimental data?

- Answer :

- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model molecular structure. Include solvent effects (e.g., PCM for methanol) to align with experimental UV-Vis (λmax error <5 nm) .

- Hyperpolarizability (β) : CAM-B3LYP predicts nonlinear optical properties; compare with SHG experiments (Kurtz-Perry method) .

- Discrepancy Resolution : If XRD bond lengths conflict with DFT, refine computational parameters (e.g., dispersion corrections) or re-examine crystal packing effects (e.g., hydrogen bonding via graph-set analysis) .

Q. What experimental and computational strategies validate hydrogen bonding patterns in crystalline this compound?

- Answer :

- XRD Refinement : Use SHELXL with twin correction for crystals showing non-merohedral twinning (R-factor <5%) .

- Graph-Set Analysis : Classify hydrogen bonds (e.g., C-H···O) using Etter’s formalism. For example, oxan ring oxygen may form R₂²(8) motifs with adjacent molecules .

- Molecular Dynamics : Simulate crystal packing with explicit solvent models to reconcile DFT gas-phase predictions with experimental observations .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Answer :

- Analog Synthesis : Modify oxan substituents (e.g., halogens, methoxy) and assess antimicrobial activity via MIC assays (1–100 μg/mL against S. aureus) or anticancer activity via MTT (IC50 in MCF-7 cells) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic parameters (HOMO-LUMO gaps) with bioactivity. For chalcones, electron-withdrawing groups on the ketone enhance tubulin inhibition .

- Docking Studies : AutoDock Vina identifies binding poses (e.g., with tubulin; grid size 60×60×60 Å). Key interactions: carbonyl oxygen with Arg278 and vinyl group in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.